An In-Depth Technical Guide to the Fundamental Chemical Properties of 1,2,5-Oxadiazol-3-amine
An In-Depth Technical Guide to the Fundamental Chemical Properties of 1,2,5-Oxadiazol-3-amine
Foreword: The Furazan Core in Modern Chemistry
The 1,2,5-oxadiazole, colloquially known as furazan, represents a fascinating and highly valuable class of five-membered aromatic heterocycles. First explored in the late 19th century, the furazan scaffold has transitioned from a subject of academic curiosity to a privileged structure in contemporary medicinal chemistry and materials science.[1] Its unique arrangement of one oxygen and two nitrogen atoms imparts distinct electronic properties, metabolic stability, and planarity, making it a versatile building block for novel molecular architectures.[1][2][3] This guide focuses specifically on 1,2,5-oxadiazol-3-amine (3-aminofurazan), a foundational derivative that serves as a critical starting point for a diverse array of advanced chemical entities. We will delve into its core properties, reactivity, synthesis, and applications, providing the field-proven insights necessary to leverage this scaffold effectively in research and development.
Core Physicochemical and Structural Properties
1,2,5-Oxadiazol-3-amine is a small heterocyclic molecule whose properties are defined by the interplay between its electron-deficient aromatic core and its nucleophilic amino substituent.
Structural Analysis
The molecule's architecture can be dissected into two key components:
-
1,2,5-Oxadiazole Core : This ring is inherently electron-deficient due to the high electronegativity of its constituent heteroatoms. This electronic nature makes the ring's carbon atoms susceptible to nucleophilic attack while rendering it less reactive toward electrophiles.[1][4]
-
3-Amine Group : The primary amine (–NH₂) at the C3 position is the principal site of reactivity for derivatization. Its nucleophilic character allows for a wide range of chemical modifications, making it a crucial handle for medicinal chemists in structure-activity relationship (SAR) studies.[1][5]
Quantitative Data Summary
The fundamental physicochemical properties of 1,2,5-oxadiazol-3-amine are summarized in the table below, based on computed data.
| Property | Value | Source |
| IUPAC Name | 1,2,5-oxadiazol-3-amine | PubChem[6] |
| Synonyms | 3-Amino-1,2,5-oxadiazole, Aminofurazan | PubChem[6] |
| CAS Number | 73147-56-5 | PubChem[6] |
| Molecular Formula | C₂H₃N₃O | PubChem[6] |
| Molecular Weight | 85.07 g/mol | PubChem[6] |
| Monoisotopic Mass | 85.027611728 Da | PubChem[6] |
| XLogP3 | -0.6 | PubChem[6] |
| Topological Polar Surface Area | 64.9 Ų | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | ChemScene[7] |
| Hydrogen Bond Acceptor Count | 4 | ChemScene[7] |
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 3-aminofurazan is paramount for its effective utilization as a chemical building block.
General Synthetic Strategies
The construction of the 1,2,5-oxadiazole ring is most commonly achieved through the dehydration of α-dione dioximes (glyoximes). This method is compatible with a variety of substituents, including amino groups.[4] While numerous specific pathways exist, a generalized workflow illustrates the core transformation.
For monosubstituted furazans like the title compound, it is critical to avoid basic dehydrating agents, as the resulting product can be unstable under alkaline conditions.[4] Syntheses often proceed from precursors such as 1,2,5-oxadiazole-3,4-diamine, where one amino group is selectively reacted or removed.[2]
Chemical Reactivity Profile
The reactivity of 1,2,5-oxadiazol-3-amine is a tale of two functionalities: the stable aromatic ring and the reactive exocyclic amine.
-
Ring Reactivity : The furazan ring itself is generally robust and shows low reactivity towards electrophilic attack. However, the electron-deficient carbons can undergo nucleophilic substitution, particularly if a suitable leaving group is present at the C4 position.[1][4] Strong reducing agents can lead to ring cleavage.[4]
-
Amine Group Reactivity : The 3-amino group is the primary center for synthetic elaboration. It readily undergoes reactions typical of primary amines, most notably N-acylation. This reaction is fundamental in drug development for creating amide derivatives, which allows for the exploration of chemical space and the optimization of pharmacological properties.[5]
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of 1,2,5-oxadiazol-3-amine and its derivatives. Below are the expected spectroscopic signatures based on data from closely related analogues.
| Technique | Characteristic Features | Reference Analogue |
| IR Spectroscopy | Strong, sharp bands in the 3410–3210 cm⁻¹ region corresponding to N-H stretching of the primary amine (NH₂). A band around 1646 cm⁻¹ is indicative of C=N stretching within the ring. | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[2][8] |
| ¹H NMR | A broad singlet signal attributable to the two amine protons (–NH₂). A singlet for the C4-H proton on the furazan ring (if unsubstituted). | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[2][8] |
| ¹³C NMR | Two distinct signals for the carbon atoms of the oxadiazole ring, typically in the range of 140–155 ppm. | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[2][8] |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (85.0276 Da). | 1,2,5-Oxadiazol-3-amine[6] |
Protocol: Infrared (IR) Spectroscopy Analysis
This protocol provides a self-validating system for obtaining a reliable IR spectrum of a solid aminofurazan sample.
Objective: To identify the characteristic functional groups of a 1,2,5-oxadiazol-3-amine derivative.
Methodology: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet.
Step-by-Step Procedure (ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step; a flat baseline confirms the absence of contaminants.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis:
-
Validation: Confirm the automatic background subtraction has resulted in a flat baseline outside of absorption bands.
-
Interpretation: Identify key absorption bands. Look for the characteristic N-H stretching frequencies (~3400-3200 cm⁻¹) to confirm the presence of the amine group. Identify the C=N stretching frequency (~1650 cm⁻¹) associated with the heterocyclic core.[2][8]
-
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and verify its cleanliness by taking another background scan.
Applications in Drug Discovery and Materials Science
The 1,2,5-oxadiazole moiety is a cornerstone of modern medicinal chemistry, and 3-aminofurazan is a key entry point into this chemical space.[3][9]
-
Medicinal Chemistry Scaffold : The furazan ring is considered a bioisostere of amide and ester groups, allowing chemists to replace these metabolically labile functionalities to improve a drug candidate's pharmacokinetic profile. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][5][9]
-
Enzyme Inhibition : Derivatives of 1,2,5-oxadiazole are being actively investigated as potent enzyme inhibitors. For example, they form the core of novel inhibitors targeting indoleamine-2,3-dioxygenase 1 (IDO1), an important enzyme in cancer immunosuppression.[10]
-
Energetic Materials : The high nitrogen content and oxygen balance of the furazan ring make it a building block for advanced energetic materials.[4] The introduction of amino and nitro groups onto the furazan core allows for the fine-tuning of properties like detonation velocity and thermal stability.[11][12][13]
Safety, Handling, and Storage
While there is no universal toxicity pattern for the 1,2,5-oxadiazole framework, appropriate laboratory precautions are essential.[4]
Mandatory Safety Protocol
Objective: To ensure the safe handling of 1,2,5-oxadiazol-3-amine and its derivatives in a laboratory setting.
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[14]
Handling Procedures:
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools like a spatula.
-
Contact Avoidance: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[15] The compound may cause skin and eye irritation.[16]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. The compound may be harmful if swallowed.[16][17]
Special Considerations:
-
Explosive Potential: While 3-aminofurazan itself is not noted as explosive, be aware that many nitro and azido derivatives of 1,2,5-oxadiazole possess explosive properties.[4][11] Extreme care, including the use of blast shields and specialized handling procedures, must be taken when synthesizing or handling such derivatives.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1,2,5-Oxadiazol-3-amine is more than a simple heterocycle; it is a potent and versatile platform for innovation. Its unique combination of an electron-deficient aromatic core and a reactive amino group provides a gateway to a vast chemical space. For researchers in drug discovery, it offers a metabolically stable scaffold for developing novel therapeutics. For materials scientists, it is a foundational component for high-performance energetic compounds. A thorough understanding of its fundamental properties, as outlined in this guide, is the first step toward unlocking its full potential in addressing complex scientific challenges.
References
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PMC. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
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Spandidos Publications. (n.d.). RECENT ADVANCES ON 1,2,4-OXADIAZOLES: FROM SYNTHESIS TO REACTIVITY AND PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]
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PubMed. (2020). Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
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J-Stage. (n.d.). Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Assembly of three oxadiazole isomers toward versatile energetics. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Retrieved from [Link]
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ResearchGate. (n.d.). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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